Allylamine
Overview
Description
Allylamine is an organic compound with the formula C₃H₇N. It is a colorless liquid and is the simplest stable unsaturated amine. This compound is known for its strong ammonia-like odor and is used in various industrial and pharmaceutical applications .
Mechanism of Action
Target of Action
Allylamine, represented by compounds such as naftifine and terbinafine, primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the biosynthesis of ergosterol , a major fungal membrane sterol .
Mode of Action
This compound interacts with its target, squalene epoxidase, by inhibiting its function . This inhibition blocks the conversion of squalene to lanosterol, leading to an accumulation of squalene and a depletion of ergosterol in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, this compound disrupts the synthesis of ergosterol, which is a key component of the fungal cell membrane .
Pharmacokinetics
Terbinafine, a synthetic this compound antifungal, is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It has a clearance of 76L/h or 1.11L/h/kg after a single 250mg oral dose .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to a deficiency in ergosterol, a major fungal membrane sterol . This deficiency results in increased membrane permeability and leakage of cellular components, ultimately leading to fungal cell death .
Biochemical Analysis
Biochemical Properties
Allylamine plays a crucial role in biochemical reactions, particularly in the inhibition of fungal squalene epoxidase, an enzyme essential for ergosterol biosynthesis . This inhibition disrupts the fungal cell membrane, leading to cell death. This compound interacts with various enzymes, proteins, and biomolecules, including squalene epoxidase, which it inhibits by binding to its active site . This interaction is highly specific and is a key factor in the antifungal activity of this compound.
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity by inhibiting ergosterol biosynthesis . This leads to increased membrane permeability and cell death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress and alter the expression of genes involved in detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of squalene epoxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of squalene to 2,3-oxidosqualene, a precursor in the ergosterol biosynthesis pathway. As a result, ergosterol levels decrease, leading to impaired cell membrane function and fungal cell death. Additionally, this compound can induce changes in gene expression related to stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its antifungal activity can decrease due to degradation . Long-term exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification enzymes and stress response proteins . These changes can affect the overall efficacy of this compound in prolonged treatments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antifungal activity with minimal adverse effects . At high doses, it can cause toxicity, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve significant antifungal activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to ergosterol biosynthesis . It interacts with enzymes such as squalene epoxidase, inhibiting its activity and disrupting the production of ergosterol. This inhibition affects metabolic flux and can lead to the accumulation of squalene and other intermediates . Additionally, this compound can influence the levels of metabolites involved in oxidative stress and detoxification processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in lipid-rich regions, such as cell membranes, where it exerts its antifungal effects . Its distribution is influenced by factors such as lipid solubility and binding affinity to cellular components.
Subcellular Localization
This compound’s subcellular localization is primarily in the cell membrane, where it inhibits squalene epoxidase . It can also localize to other compartments, such as the endoplasmic reticulum, where ergosterol biosynthesis occurs . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allylamine can be synthesized through several methods:
Reaction with Allyl Chloride: This compound is produced by treating allyl chloride with ammonia, followed by distillation.
Hydrolysis of Allyl Isothiocyanate: Pure samples of this compound can be prepared by hydrolyzing allyl isothiocyanate with dilute sulfuric or hydrochloric acid.
Catalytic Amination: Allylic amination of allyl alcohols with secondary amines using palladium or iridium catalysts under mild conditions
Industrial Production Methods
Industrially, this compound is produced by the reaction of allyl chloride with ammonia, followed by distillation. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Allylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form β-amino ketones using palladium-catalyzed oxidation.
Polymerization: This compound can polymerize to form polythis compound, which is used in reverse osmosis membranes.
Substitution: This compound can undergo substitution reactions with various reagents to form functionalized derivatives.
Common Reagents and Conditions
Oxidation: Palladium catalysts and mild conditions are used for the oxidation of this compound.
Polymerization: Polymerization can be initiated using heat or catalysts.
Substitution: Various reagents, including halides and isocyanates, can be used for substitution reactions.
Major Products
β-Amino Ketones: Formed through oxidation reactions.
Polythis compound: Formed through polymerization.
Functionalized Allylamines: Formed through substitution reactions.
Scientific Research Applications
Allylamine has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Naftifine: An allylamine antifungal agent used topically.
Terbinafine: An this compound antifungal agent used both topically and orally.
Butenafine: A benzylamine antifungal agent with a similar mechanism of action.
Uniqueness
This compound is unique due to its simple structure and versatility in various chemical reactions. Its derivatives, such as terbinafine and naftifine, are highly effective antifungal agents with specific mechanisms targeting fungal cell membranes .
Properties
IUPAC Name |
prop-2-en-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N/c1-2-3-4/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJKKWFAADXIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N, Array | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ALLYLAMINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
30551-89-4 | |
Record name | Poly(allylamine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30551-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8024440 | |
Record name | Allylamine | |
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Molecular Weight |
57.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allylamine appears as a colorless to light yellow colored liquid with a strong ammonia-like odor. Less dense than water. Vapors are heavier than air. Toxic by inhalation, ingestion and skin absorption. Irritates skin, eyes and mucous membranes. Flash point below 0 °F. Boiling point 130 °F. Used to make pharmaceuticals and other chemicals., Liquid, Colorless to light-yellow liquid with a strong ammonia-like odor; [CHEMINFO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | ALLYLAMINE | |
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Record name | 2-Propen-1-amine | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Boiling Point |
131 to 136 °F at 760 mmHg (EPA, 1998), 53.5 °C, 52-53 °C | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-20 °F (EPA, 1998), -29 °C (-20 °F) - closed cup, 10 °F (-12 °C) - closed cup, -29 °C c.c. | |
Record name | ALLYLAMINE | |
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URL | https://cameochemicals.noaa.gov/chemical/2358 | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with alcohol, chloroform, ether, Solubility in water: miscible | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
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Record name | ALLYLAMINE | |
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Density |
0.76 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.760 at 20 °C/20 °C, Relative density (water = 1): 0.8 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
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Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Vapor Pressure |
242.0 [mmHg], 242 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 26.3 | |
Record name | Allylamine | |
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Record name | Allylamine | |
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Record name | ALLYLAMINE | |
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Mechanism of Action |
Aortic smooth muscle cells (SMC) modulate from a contractile to a proliferative phenotype upon subchronic exposure to allylamine. The present studies were designed to determine if this phenotypic modulation is associated with alterations in the metabolism of membrane phosphoinositides. (32)P incorporation into phosphatidylinositol 4-phosphate (PIP), phosphatidylinositol 4,5-bisphosphate (PIP2), and phosphatidic acid (PA) was lower by 31, 35, and 22%, respectively, in SMC from allylamine-treated animals relative to controls. In contrast, incorporation of (3)H-myoinositol into inositol phosphates did not differ in allylamine cells relative to control cells. Exposure to dibutyryl (db) cAMP (0.2 mM) and theophylline (0.1 mM) reduced (32)P incorporation into PIP and PIP2 in SMC from both experimental groups. Under these conditions, a decrease in (3)H-myoinositol incorporation into inositol 1-phosphate was only observed in allylamine cells. The effects of db cAMP and theophylline in allylamine and control SMC correlated with a marked decrease in cellular proliferation. These results suggest that alterations in phosphoinositide synthesis and/or degradation contribute to the enhanced proliferation of SMC induced by allylamine. To further examine this concept, the effects of agents which modulate protein kinase C (PKC) activity were evaluated. Sphingosine (125-500 ng/mL), a PKC inhibitor, decreased SMC proliferation in allylamine, but not control cells. 12-O-Tetradecanoylphorbol-13-acetate (1-100 ng/mL), a PKC agonist, stimulated proliferation in control cells, but inhibited proliferation in cells from allylamine-treated animals. /The authors/ conclude that allylamine-induced phenotypic modulation of SMC is associated with alterations in phosphoinositide metabolism., Absorption spectra showed that allylamine formed a complex with pyridoxal phosphate in soln at ph 5.2, 7.4 and 8.0. At 1x10-2 M, allylamine inhibited activity of serum glutamic-oxalacetic transaminase by 22.5%, and at 1x10-4 M it inhibited serum glutamic-pyruvic transaminase by 13.2%. It inhibited activity of serum enzymes in vitro at same concn as isonicotinic acid hydrazide. IV injection of 60 mg/kg into rats decreased activities of hepatic glutamic-oxalacetic transaminase and glutamic-pyruvic transaminase by about 50%, when these levels were determined about 5 min after injection. | |
Record name | Allylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
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Color/Form |
Colorless to light yellow liquid | |
CAS No. |
107-11-9 | |
Record name | ALLYLAMINE | |
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Record name | Allylamine | |
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Record name | Allyl Amine | |
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Record name | 2-Propen-1-amine | |
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Record name | Allylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48G762T011 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-126 °F (NTP, 1992), -88.2 °C, -88 °C | |
Record name | ALLYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2358 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Allylamine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2065 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ALLYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0823 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.